1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Description
1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) is a brominated aromatic compound featuring a trifluoromethoxy (-OCF₃) substituent at the para position relative to the bromine atom. Its molecular formula is C₇H₄BrF₃O, with a molecular weight of 241.00 g/mol . This compound is commercially available, with a listed price of ¥5,700 for 5 g . It is widely used in cross-coupling reactions, particularly in palladium-catalyzed direct arylations, due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances the reactivity of the aryl bromide .
Properties
IUPAC Name |
1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQZBLDIMREHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2029355-44-8 | |
| Record name | 1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with trifluoromethoxy and trifluoromethyl groups.
Chemical Reactions Analysis
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, while the trifluoromethoxy and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can also affect the compound’s interaction with biological targets, potentially enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Bromo-(trifluoromethoxy)benzene
1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0):
- Molecular Formula : C₇H₄BrF₃O (same as para isomer).
- Reactivity : Exhibits slightly lower reactivity in Pd-catalyzed arylations compared to the para isomer. For example, coupling with benzothiophene yields 69–89% product vs. 93% for the para isomer .
- Price : Priced at ¥14,000 for 25 g , indicating higher bulk availability but lower demand than the para isomer .
1-Bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4):
Bromo-(trifluoromethyl)benzene Derivatives
- 1-Bromo-4-(trifluoromethyl)benzene: Electron-Withdrawing Effect: The -CF₃ group is more electron-withdrawing than -OCF₃, leading to faster oxidative addition in cross-coupling reactions. However, it is less commonly used in medicinal chemistry due to metabolic stability concerns compared to -OCF₃ . Price: Not listed in evidence, but trifluoromethyl derivatives are generally more expensive due to complex synthesis.
1-Bromo-4-chloro-2-(trifluoromethyl)benzene (CAS 344-65-0):
Compounds with Mixed Substituents
1-Bromo-4-(difluoromethoxy)benzene :
4-Bromo-2-(trifluoromethoxy)benzaldehyde :
Data Tables
Table 1: Physical and Commercial Properties
Table 2: Substituent Effects on Reactivity
Key Research Findings
- Reactivity Trends : Para-substituted bromo-(trifluoromethoxy)benzenes exhibit superior reactivity in Pd-catalyzed arylations due to optimal electronic and steric profiles .
- Medicinal Chemistry Relevance : The trifluoromethoxy group improves metabolic stability and bioavailability compared to trifluoromethyl, making it preferred in drug design .
- Synthetic Flexibility : Bromo-(trifluoromethoxy)benzenes serve as versatile intermediates for synthesizing fluorinated heterocycles, critical in pharmaceuticals and agrochemicals .
Biological Activity
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, with the chemical formula CHBrFO and a molecular weight of 309.01 g/mol, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 309.01 g/mol
- CAS Number : 2029355-44-8
- Appearance : Liquid at room temperature
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Antimicrobial and Anticancer Properties
Recent studies have explored the antimicrobial and anticancer properties of halogenated aromatic compounds, including derivatives similar to this compound. These studies indicate:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
- Anticancer Potential : In vitro studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several trifluoromethyl-substituted benzene derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to this compound exhibited IC values below 20 µM against specific cancer cell lines. The study highlighted the importance of fluorine substituents in enhancing biological activity (source: ).
Table 1: Summary of Biological Activities
Safety and Toxicology
The safety profile of this compound indicates potential hazards, including skin irritation and respiratory issues upon exposure. Proper handling precautions should be taken when working with this compound.
Q & A
Basic: What are the standard synthetic routes for 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene?
Methodological Answer:
The compound is typically synthesized via direct bromination of a pre-fluorinated benzene precursor. Key steps include:
- Substrate Preparation : Start with 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.
- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at 0–25°C in a non-polar solvent (e.g., CCl₄) .
- Purification : Column chromatography or recrystallization to isolate the product.
Critical Parameters : Excess bromine may lead to di-substitution; catalyst choice affects regioselectivity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 333.0) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .
Basic: How does this compound participate in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom is highly reactive toward SNAr (nucleophilic aromatic substitution) due to electron-withdrawing groups (-OCF₃, -CF₃) activating the ring. Example protocols:
- Amination : React with NH₃ in DMF at 80°C to yield 4-amino derivatives .
- Thiolation : Use NaSH in ethanol/water under reflux to introduce -SH groups .
Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates; microwave irradiation reduces time .
Advanced: What mechanistic insights explain temperature-dependent reactivity (e.g., aryne formation)?
Methodological Answer:
At -100°C , lithiation of the bromine site occurs, forming intermediates like 5-bromo-2-(trifluoromethoxy)phenyllithium. However, at -75°C , elimination of LiBr generates a reactive aryne (1,2-didehydrobenzene), which can undergo cycloaddition or trap with dienes .
Key Controls :
- Low temperatures stabilize lithiated intermediates.
- Slow warming promotes aryne formation, enabling diverse coupling reactions (e.g., with furans or alkynes) .
Advanced: How can conflicting data on reaction yields be resolved during optimization?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Activity : FeCl₃ vs. AlCl₃ may alter bromination efficiency (AlCl₃ increases electrophilicity but risks over-substitution) .
- Solvent Polarity : Non-polar solvents (CCl₄) favor mono-bromination, while polar solvents (CH₃CN) may accelerate side reactions .
Resolution Strategy :
Use in-situ monitoring (e.g., GC-MS) to track intermediate formation.
Perform DOE (Design of Experiments) to map temperature, solvent, and catalyst interactions .
Advanced: What methodologies assess its potential biological activity (e.g., antifungal or antimalarial)?
Methodological Answer:
- In-Vitro Antifungal Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Candida albicans using broth microdilution (CLSI M27-A3 protocol) .
- Antimalarial Screening :
- Plasmodium Growth Inhibition : Use SYBR Green I assay to measure inhibition of Plasmodium falciparum in erythrocyte cultures .
- Mechanistic Studies :
- Enzyme Binding : Perform SPR (Surface Plasmon Resonance) to quantify interactions with target enzymes (e.g., Pf DHODH for antimalarials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
